5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-8-4-15(5-9-18)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)16-2-6-17(23)7-3-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNGKGDRRCUGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The piperazine ring and the fluorobenzoyl group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile with key analogs, highlighting structural variations and their implications:
Key Structural and Functional Insights
Fluorine vs. Chlorine Substitutions: The 4-fluorobenzoyl group in the target compound (vs. Chlorine (e.g., in and ) introduces stronger electron-withdrawing effects, which may increase metabolic stability but reduce solubility .
Aromatic Ring Substitutions :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, improving π-π stacking interactions compared to 2-fluorophenyl () or 2-furyl () .
- 3-Methoxyphenyl () introduces asymmetry, which could affect enantioselective interactions with chiral targets .
Oxazole Core Modifications :
- The carbonitrile group at position 4 is conserved across analogs, suggesting its critical role as a hydrogen bond acceptor or dipole contributor .
Comparative Pharmacological Implications
While biological data for the target compound are absent in the evidence, inferences can be drawn from structurally related molecules:
- highlights pyrazole-carbonitrile derivatives (e.g., fipronil) as potent pesticides, underscoring the carbonitrile group’s role in target engagement .
- describes a pyrazole-oxadiazole hybrid with 5-phenyl-1,3,4-oxadiazole , demonstrating that heterocyclic diversity modulates bioactivity (e.g., antimicrobial or anticancer effects) .
Biological Activity
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a piperazine moiety with an oxazole ring and a methoxy-substituted phenyl group. The presence of the fluorobenzoyl group enhances its pharmacological properties, making it an interesting candidate for further studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including the compound . Research indicates that oxazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds structurally similar to this compound have shown promising results against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations comparable to standard antibiotics such as ampicillin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Similar Oxazole Derivative | S. aureus | 25 |
Antimelanogenic Effects
The compound has also been evaluated for its antimelanogenic effects. A study focused on derivatives of piperazine revealed that certain compounds exhibited competitive inhibition of tyrosinase, an enzyme involved in melanin production. The derivative containing the 4-fluorobenzoyl group demonstrated a significantly lower IC50 value (0.18 μM) compared to the reference compound kojic acid (IC50 = 17.76 μM), indicating its potential as a skin-lightening agent without cytotoxicity .
Study on Tyrosinase Inhibition
In vitro studies conducted on B16F10 melanoma cells showed that the compound effectively inhibits tyrosinase activity, leading to reduced melanin production. Kinetic studies confirmed its competitive inhibition mechanism, suggesting it binds to the active site of the enzyme, thereby preventing substrate access .
Antimicrobial Evaluation
Further investigations into the antimicrobial properties revealed that compounds with similar structural features demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The oxazole ring was identified as a critical component contributing to this biological activity .
Q & A
Q. Basic
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with 10 µM compound concentration and ATP/GTP as cofactors.
- Cellular cytotoxicity : Employ MTT assays on HEK-293 or HeLa cells (48-hour exposure, IC₅₀ calculation).
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with assay conditions .
How do structural modifications at the piperazine or oxazole positions influence target selectivity?
Q. Advanced
- Piperazine substitution : Replacing 4-fluorobenzoyl with 2-fluorobenzoyl () reduces steric hindrance, improving binding to G-protein-coupled receptors (e.g., ΔΔG = -1.2 kcal/mol in docking studies).
- Oxazole C4 modification : The cyano group enhances electron-withdrawing effects, critical for π-stacking with aromatic residues in enzyme active sites. Substitution with carboxyl groups reduces membrane permeability (LogP shift from 3.1 to 1.8) .
What computational strategies are effective in predicting binding modes with kinase targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with AMBER force fields. The oxazole’s cyano group shows strong electrostatic complementarity with Lys231 in EGFR (binding energy: -9.2 kcal/mol).
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess complex stability. RMSD analysis (<2.0 Å) confirms sustained hydrogen bonding with Asp831 .
How does pH affect the compound’s stability during long-term storage?
Q. Advanced
- Acidic conditions (pH < 4) : Rapid degradation occurs via hydrolysis of the oxazole ring (t₁/₂ = 12 hours at 25°C).
- Neutral/basic conditions (pH 7–9) : Stable for >30 days at 4°C.
Mitigation : Lyophilize in amber vials under argon and store at -20°C. Confirm purity via HPLC (C18 column, 80:20 acetonitrile/water, λ = 254 nm) before use .
How can contradictory solubility data across studies be reconciled?
Advanced
Discrepancies arise from:
Polymorphism : Crystalline vs. amorphous forms (e.g., 2.1 mg/mL vs. 5.3 mg/mL in PBS).
Measurement methods : Dynamic light scattering (DLS) overestimates solubility compared to nephelometry.
Resolution : Standardize protocols using equilibrium solubility assays (24-hour agitation, 37°C) and characterize solid phases via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
